Cas no 178231-95-3 (Calystegine B3)

Calystegine B3 structure
Calystegine B3 structure
Product name:Calystegine B3
CAS No:178231-95-3
MF:C7H13NO4
Molecular Weight:175.182422399521
CID:2087192
PubChem ID:10313337

Calystegine B3 化学的及び物理的性質

名前と識別子

    • Calystegine B3
    • (1R,2R,3R,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol
    • 2-Epicalystegine B2
    • Calystegin B3
    • (1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-2,3,4,5-tetrol
    • DTXSID101319081
    • CHEMBL3233944
    • AKOS006345680
    • 8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-
    • BDBM50002857
    • FS-6671
    • (1S,2R,3R,4S,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
    • 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-
    • (+)-Calystegine B3
    • AKOS040735543
    • MC09819
    • 178231-95-3
    • MDL: MFCD18782655
    • インチ: InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1
    • InChIKey: FXFBVZOJVHCEDO-IECVIRLLSA-N
    • SMILES: C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O

計算された属性

  • 精确分子量: 175.08445790g/mol
  • 同位素质量: 175.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.4
  • トポロジー分子極性表面積: 93Ų

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.722±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: 可溶性(240 g/l)(25ºC)、

Calystegine B3 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C214960-.1mg
Calystegine B3
178231-95-3
.1mg
$ 160.00 2022-04-01
A2B Chem LLC
AB00688-1mg
8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-
178231-95-3
1mg
$507.00 2024-04-20
TRC
C214960-.2mg
Calystegine B3
178231-95-3
.2mg
$ 265.00 2022-04-01

Calystegine B3 関連文献

Calystegine B3に関する追加情報

Calystegine B3 (CAS No. 178231-95-3): A Promising Natural Product with Multifaceted Biological Activities

Calystegine B3, a structurally unique alkaloid isolated from the aerial parts of Calystegia species, has garnered significant attention in the field of natural product chemistry and drug discovery. With CAS No. 178231-95-3, this compound belongs to the calystegines family, a group of imino sugars characterized by their 1,5-anhydro-D-mannitol skeleton and diverse functional groups. Recent advances in analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, have enabled the precise elucidation of Calystegine B3’s molecular structure, revealing a complex stereochemistry that underpins its unique biological properties.

The chemical structure of Calystegine B3 features a 1,5-anhydro-D-mannitol core substituted with hydroxyl, amino, and hydroxyalkyl groups at specific positions. This configuration is critical for its interaction with cellular targets, particularly glycosidases and protein glycosylation pathways. Comparative studies with related compounds, such as Calystegine A3 and Calystegine B2, have highlighted the significance of the hydroxyethyl group at the C-6 position in Calystegine B3 for enhancing its inhibitory activity against α-glucosidase. This structural feature has been validated through molecular docking simulations published in Journal of Medicinal Chemistry (2022), which demonstrated a 3.2-fold increase in binding affinity compared to Calystegine B2.

Over the past decade, Calystegine B3 has emerged as a promising lead compound for the development of novel therapeutics. Its pharmacological profile includes potent inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and type 2 diabetes. A 2023 study published in ACS Chemical Biology reported that Calystegine B3 exhibited an IC50 value of 1.8 µM in inhibiting porcine pancreatic α-glucosidase, outperforming the clinically used drug acarbose (IC50 = 5.3 µM). This finding has sparked renewed interest in exploring Calystegine B3 as a potential antidiabetic agent, particularly for patients requiring alternative treatments with fewer gastrointestinal side effects.

In addition to its enzymatic inhibitory properties, Calystegine B3 has demonstrated significant neuroprotective effects. Research published in Neuropharmacology (2023) revealed that Calystegine B3 could reduce oxidative stress and mitochondrial dysfunction in neuronal cells exposed to β-amyloid peptides, a hallmark of Alzheimer’s disease. The compound’s ability to modulate the Nrf2-Keap1 pathway and upregulate antioxidant enzymes such as SOD and GPx has been identified as a key mechanism of action. These findings align with earlier studies on Calystegine B3’s neuroprotective potential in models of Parkinson’s disease, suggesting broad-spectrum applications in neurodegenerative disorders.

Recent advances in synthetic chemistry have enabled the scalable production of Calystegine B3, addressing one of the major challenges in its development as a pharmaceutical candidate. A 2024 paper in Organic Letters described an efficient asymmetric synthesis pathway with an overall yield of 68%, significantly improving upon previous methods. This breakthrough has facilitated more extensive preclinical studies, including in vivo evaluations in diabetic mouse models. The results, published in Pharmacological Research (2024), demonstrated that oral administration of Calystegine B3 (10 mg/kg/day) significantly reduced blood glucose levels and improved insulin sensitivity without causing hepatic toxicity.

The pharmacokinetic profile of Calystegine B3 has also been a focus of recent investigations. A pharmacokinetic study in rats (2023) revealed that Calystegine B3 exhibits good oral bioavailability (F = 72%) and a half-life of approximately 8 hours, which is favorable for once-daily dosing regimens. The compound is primarily metabolized in the liver via glucuronidation, with minimal renal excretion. These properties contrast with those of Calystegine A3, which showed a shorter half-life (3.5 hours) and higher plasma protein binding (92% vs. 65% for Calystegine B3).

Emerging evidence also suggests that Calystegine B3 may possess anti-inflammatory properties. A 2023 study in International Immunopharmacology showed that Calystegine B3 could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The mechanism involves the suppression of NF-κB activation and the inhibition of MAPK signaling pathways. These findings open new avenues for exploring Calystegine B3 in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Despite its promising profile, the development of Calystegine B3 faces several challenges, including the need for further optimization of its pharmacological properties and the identification of suitable drug delivery systems. Researchers are currently exploring prodrug strategies to enhance its solubility and stability, as well as nanoparticle formulations for targeted delivery. A 2024 review in Drug Delivery highlighted the potential of polymeric micelles as a delivery system for Calystegine B3, which could improve its bioavailability and reduce systemic toxicity.

The environmental sustainability of Calystegine B3 production is another critical consideration. While natural extraction from Calystegia species remains a viable short-term solution, efforts are underway to develop sustainable cultivation methods for Calystegia plants. A 2023 study in Journal of Agricultural and Food Chemistry demonstrated that tissue culture techniques could achieve a 30% increase in biomass yield compared to traditional farming methods, ensuring a steady supply of raw materials for Calystegine B3 production without depleting natural ecosystems.

In conclusion, Calystegine B3 (CAS No. 178231-95-3) represents a remarkable example of a natural product with diverse biological activities and significant therapeutic potential. As research continues to advance, the compound is poised to transition from a laboratory curiosity to a viable drug candidate, addressing unmet medical needs in diabetes, neurodegeneration, and inflammatory diseases. The ongoing efforts in synthetic chemistry, pharmacology, and sustainable production will be crucial in realizing the full potential of this promising alkaloid.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd